Dazadrol maleate
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Overview
Description
DAZADROL MALEATE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of indacaterol, a long-acting β2-adrenergic agonist used primarily for the treatment of chronic obstructive pulmonary disease (COPD) and asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DAZADROL MALEATE involves several steps, including the preparation of the indacaterol base and its subsequent reaction with maleic acid to form the maleate salt. The reaction conditions typically involve the use of solvents such as methanol and phosphate buffer, with a flow rate of 1.0 ml/min and detection at 260 nm .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification and validation of the compound. The method ensures high yield and purity, adhering to industry standards and guidelines .
Chemical Reactions Analysis
Types of Reactions
DAZADROL MALEATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
Scientific Research Applications
DAZADROL MALEATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly in respiratory research.
Industry: Applied in the formulation of pharmaceutical products and other industrial applications.
Mechanism of Action
DAZADROL MALEATE exerts its effects by stimulating β2-adrenergic receptors in the smooth muscle of the airways. This stimulation leads to the relaxation of bronchial smooth muscle, resulting in improved airflow and reduced symptoms of respiratory conditions. The molecular targets include β2-adrenergic receptors, and the pathways involved are related to the adrenergic signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Indacaterol Acetate: Another salt form of indacaterol used for similar therapeutic purposes.
Timolol Maleate: A β-adrenergic receptor antagonist used in the treatment of glaucoma.
Flumethasone Pivalate: A corticosteroid used for its anti-inflammatory properties.
Uniqueness
DAZADROL MALEATE is unique due to its specific application in respiratory therapy, providing long-acting bronchodilation with a rapid onset of action. Its safety profile and efficacy make it a preferred choice for the treatment of COPD and asthma .
Properties
CAS No. |
25387-70-6 |
---|---|
Molecular Formula |
C19H18ClN3O5 |
Molecular Weight |
403.8 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol |
InChI |
InChI=1S/C15H14ClN3O.C4H4O4/c16-12-6-4-11(5-7-12)15(20,14-18-9-10-19-14)13-3-1-2-8-17-13;5-3(6)1-2-4(7)8/h1-8,20H,9-10H2,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
UFDGEMYZSPSGFD-BTJKTKAUSA-N |
Isomeric SMILES |
C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O.C(=C\C(=O)O)\C(=O)O |
SMILES |
C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dazadrol maleate; Sch 12650; Sch-12650; Sch12650. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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